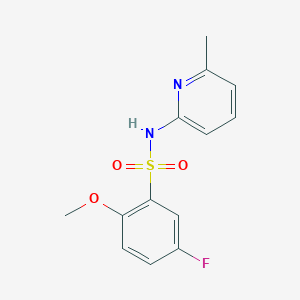
4-bromo-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl ethyl ether, commonly known as BQS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQS is a sulfonyl-containing compound that has been found to exhibit a wide range of biochemical and physiological effects. In
科学的研究の応用
BQS has been found to have a wide range of scientific research applications. One of the most promising applications of BQS is in the field of cancer research. Studies have shown that BQS can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BQS has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of BQS is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. BQS has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
BQS has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that BQS can inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to apoptosis. BQS has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, BQS has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of BQS for lab experiments is its high purity and high yield, making it suitable for a wide range of scientific research applications. Additionally, BQS has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of BQS is its relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on BQS. One area of interest is in the development of new cancer treatments based on the mechanism of action of BQS. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BQS and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, research is needed to develop new synthesis methods for BQS that are more efficient and environmentally friendly.
合成法
The synthesis of BQS involves the reaction of 4-bromo-2-nitrophenol with 3,4-dihydroquinoline in the presence of a reducing agent such as zinc or iron. The resulting intermediate is then treated with sodium sulfite to produce the final product, BQS. The synthesis of BQS has been optimized to yield high purity and high yield of the compound, making it suitable for scientific research applications.
特性
製品名 |
4-bromo-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl ethyl ether |
|---|---|
分子式 |
C17H18BrNO3S |
分子量 |
396.3 g/mol |
IUPAC名 |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H18BrNO3S/c1-2-22-16-10-9-14(18)12-17(16)23(20,21)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3 |
InChIキー |
QLSDZXDRESIWGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC3=CC=CC=C32 |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)

![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)

![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)
